(R)-2-Methylbutyric Acid Chloride-d3
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Overview
Description
®-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of ®-2-Methylbutyric Acid Chloride. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy, where it serves as a tracer or a reference standard.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylbutyric Acid Chloride-d3 typically involves the chlorination of ®-2-Methylbutyric Acid-d3. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions generally include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO), respectively, and the formation of the acid chloride.
Industrial Production Methods: On an industrial scale, the production of ®-2-Methylbutyric Acid Chloride-d3 follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methylbutyric Acid Chloride-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, the acid chloride is hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: ®-2-Methylbutyric Acid-d3 and hydrochloric acid.
Reduction: ®-2-Methylbutanol-d3.
Scientific Research Applications
®-2-Methylbutyric Acid Chloride-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.
Biology: Serves as a tracer in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Employed in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of ®-2-Methylbutyric Acid Chloride-d3 is primarily based on its reactivity as an acid chloride. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of deuterium atoms does not significantly alter the chemical reactivity but provides a means to trace the compound through different stages of a reaction or metabolic pathway.
Comparison with Similar Compounds
- ®-2-Methylbutyric Acid Chloride
- (S)-2-Methylbutyric Acid Chloride
- ®-2-Methylbutyric Acid-d3
- (S)-2-Methylbutyric Acid-d3
Comparison: ®-2-Methylbutyric Acid Chloride-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. Compared to its non-deuterated counterpart, it provides enhanced sensitivity and resolution in analytical techniques. Additionally, the deuterated version may exhibit different pharmacokinetic properties, making it valuable in drug development.
Properties
IUPAC Name |
(2R)-2,3,3-trideuterio-2-methylbutanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXVRWIDOORM-LTDLRDEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C)(C(=O)Cl)C([2H])([2H])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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